2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: Similar in structure but lacks the triazole ring.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a different substituent on the aromatic ring.
Phenol, 2-methoxy-3-(2-propenyl)-: Similar phenolic structure but different substituents.
Uniqueness
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-methoxy-4-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-3-5-11(13)16-17-15(18-19-16)10-7-8-12(20)14(9-10)22-2/h3-9,20H,1-2H3,(H,17,18,19) |
InChI Key |
AUEAFJPVMLRURL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.